REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:14][CH3:15])[CH2:4][C:5]1([C:11](O)=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:2].C1(C(O)=O)CCCCC1.S(Cl)([Cl:27])=O.C(C(CC)CC1(C(OC(C2(CC(CC)CC)CCCCC2)=O)=O)CCCCC1)C>C(N(CC)CC)C>[CH2:1]([CH:3]([CH2:14][CH3:15])[CH2:4][C:5]1([C:11]([Cl:27])=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:2]
|
Name
|
|
Quantity
|
103 mmol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC1(CCCCC1)C(=O)O)CC
|
Name
|
|
Quantity
|
38.9 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)O
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC1(CCCCC1)C(=O)O)CC
|
Name
|
1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC1(CCCCC1)C(=O)OC(=O)C1(CCCCC1)CC(CC)CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC1(CCCCC1)C(=O)O)CC
|
Name
|
1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC1(CCCCC1)C(=O)OC(=O)C1(CCCCC1)CC(CC)CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 54-55° C
|
Type
|
WAIT
|
Details
|
After 1.5 hr the reaction was complete
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
After removing volatile components in vacuo (60° C. bath, 3.5-4.3 mbar followed by 120° C. bath, 10-11 mbar) 26.19 g of residue
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC1(CCCCC1)C(=O)Cl)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |